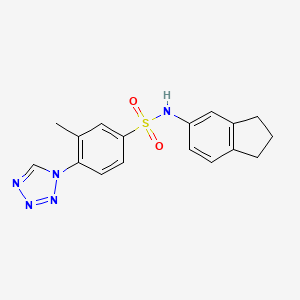![molecular formula C29H17N3O5 B5140415 4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B5140415.png)
4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid, commonly known as NBD-Cl, is a fluorescent reagent that is widely used in scientific research. It is a highly sensitive and selective probe that has been used for a variety of applications, including protein labeling, enzyme assays, and DNA sequencing.
Mechanism of Action
The mechanism of action of NBD-Cl is based on its ability to react with primary amines. The reaction results in the formation of a covalent bond between the probe and the target molecule. The resulting complex is highly fluorescent, and the fluorescence properties of the complex can be used to study the properties and behavior of the target molecule.
Biochemical and Physiological Effects:
NBD-Cl has no known biochemical or physiological effects. It is a non-toxic probe that is widely used in scientific research. However, it is important to note that the use of NBD-Cl should be done with caution and under appropriate safety guidelines.
Advantages and Limitations for Lab Experiments
One of the main advantages of NBD-Cl is its high sensitivity and selectivity. It is a highly specific probe that can be used to study a variety of biological systems. Additionally, NBD-Cl is relatively easy to use and can be incorporated into a variety of experimental protocols.
One limitation of NBD-Cl is its sensitivity to pH and temperature. The fluorescence properties of the probe can be affected by changes in pH and temperature, which can lead to inaccurate results. Additionally, the use of NBD-Cl requires specialized equipment and expertise, which can limit its use in some research settings.
Future Directions
There are several future directions for the use of NBD-Cl in scientific research. One area of interest is the development of new applications for the probe, such as the study of protein-protein interactions and the detection of small molecules. Additionally, there is interest in the development of new fluorescent probes that can be used in conjunction with NBD-Cl to study complex biological systems. Finally, there is interest in the development of new synthesis methods for NBD-Cl that can improve its yield and purity.
Synthesis Methods
NBD-Cl can be synthesized by the reaction of 4-chloro-7-nitrobenzofurazan (NBD-Cl2) with 4-amino-3-phenyl-1H-imidazole in the presence of a base. The resulting product is then reacted with 4-carboxybenzaldehyde to yield NBD-Cl. The synthesis method is relatively simple and straightforward, and the yield of the product is high.
Scientific Research Applications
NBD-Cl has been widely used in scientific research as a fluorescent probe. It is commonly used for protein labeling, enzyme assays, and DNA sequencing. It can also be used for the detection of reactive oxygen species and the measurement of intracellular pH. NBD-Cl is a highly sensitive and selective probe, and its fluorescence properties make it an ideal tool for the study of biological systems.
properties
IUPAC Name |
4-[4-(7-nitro-9-oxofluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H17N3O5/c33-27-23-14-19(10-12-21(23)22-13-11-20(32(36)37)15-24(22)27)26-25(16-4-2-1-3-5-16)30-28(31-26)17-6-8-18(9-7-17)29(34)35/h1-15H,(H,30,31)(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKUZGQURXMNSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)O)C4=CC5=C(C=C4)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5140332.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5140347.png)
![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140351.png)

![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5140361.png)

![N-{3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5140377.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5140385.png)

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide](/img/structure/B5140395.png)

![2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5140426.png)

![4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B5140436.png)